Tfax 488, SE
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6-iminoxanthene-4,5-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O13S2/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCGGEVYPRTFDS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15N3O13S2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for Tfax 488, Se
Synthetic Pathways for the Core Chromophore of TFAX 488, SE
The specific synthetic routes for generating the core TFAX 488 chromophore are not explicitly described in the available search results. However, it is understood to be a green-emitting fluorophore with characteristic excitation and emission maxima. Its development likely involves multi-step organic synthesis to construct the xanthene-based structure responsible for its fluorescent properties bio-techne.comrndsystems.comtocris.com. The subsequent functionalization with reactive ester groups is a critical step in preparing it for biological applications.
Comparative Analysis of Reactive Groups: N-Hydroxysuccinimide (NHS) Ester of this compound versus Tetrafluorophenyl (TFP) Ester
TFAX 488 is available in different reactive ester forms, most notably as the N-hydroxysuccinimide (NHS) ester (this compound) and the tetrafluorophenyl (TFP) ester (TFAX 488, TFP). These reactive groups dictate the dye's conjugation efficiency, reaction kinetics, and the stability of the resulting conjugates.
The choice of reactive ester group significantly influences the conjugation process. NHS esters are widely used due to their reliable reactivity with primary amines (e.g., lysine (B10760008) residues in proteins) under mildly alkaline conditions (pH 7-9), forming stable amide bonds . However, NHS esters are known to be more susceptible to spontaneous hydrolysis, particularly in aqueous solutions, which can lead to a decrease in the effective concentration of the reactive dye and potentially lower conjugation efficiency if not handled properly.
In contrast, TFP esters, such as those found in TFAX 488, TFP, offer advantages in terms of reaction kinetics and efficiency. TFP esters are generally more resistant to spontaneous hydrolysis compared to NHS esters tocris.comaxispharm.com. This increased stability means that TFP-activated dyes can remain reactive for longer periods, especially at the basic pH typically employed for amine coupling. This characteristic can lead to more efficient and reproducible labeling of biomolecules, as less dye is lost to hydrolysis before it can react with the target amine groups axispharm.com.
Advanced Spectroscopic and Photophysical Characterization of Tfax 488, Se for Research Applications
Investigation of Photostability and Quantum Yield in Diverse Biological Environments
TFAX 488, SE is recognized for forming exceptionally bright and photostable conjugates with proteins and antibodies. bio-techne.comtocris.comrndsystems.comglpbio.commedchemexpress.com This high photostability is a significant advantage over older green fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC), which is prone to rapid photobleaching during microscopic imaging. aatbio.com The enhanced photostability of this compound allows for longer exposure times and more robust imaging, particularly in demanding applications like super-resolution microscopy. tocris.comrndsystems.comglpbio.com
The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. This compound exhibits a high quantum yield, reported to be 0.92. bio-techne.comtocris.comrndsystems.comglpbio.comtocris.com This value indicates a very efficient conversion of absorbed light into emitted fluorescent light. For comparison, the quantum yield of fluorescein can be as high as 0.92 in optimal buffer conditions (0.01 M NaOH) but is significantly lower and more variable in physiological environments. thermofisher.comcaymanchem.com The combination of a high extinction coefficient (73,000 M⁻¹cm⁻¹) and a high quantum yield contributes to the superior brightness of this compound conjugates. bio-techne.comtocris.comrndsystems.comglpbio.comtocris.com
The stability and quantum yield of this compound have been shown to be maintained when conjugated to various biomolecules, including antibodies like goat anti-mouse IgG and proteins like streptavidin. medchemexpress.com This robust performance in biological conjugates makes it a reliable choice for a wide range of labeling applications.
Table 1: Comparative Photophysical Properties
| Property | This compound | Fluorescein (FITC) |
|---|---|---|
| Quantum Yield (Φ) | 0.92 bio-techne.comtocris.comrndsystems.comglpbio.comtocris.com | ~0.92 (in 0.01 M NaOH) thermofisher.com |
| Photostability | High bio-techne.comtocris.comrndsystems.comglpbio.commedchemexpress.com | Low aatbio.com |
| pH Sensitivity | Insensitive (pH 4-10) bio-techne.comtocris.comrndsystems.comglpbio.commedchemexpress.com | Sensitive aatbio.com |
Analysis of pH Insensitivity and Its Implications for Fluorescent Stability Across Physiological Ranges
A key feature of this compound is its remarkable pH insensitivity. The fluorescence of this compound remains stable across a broad pH range of 4 to 10. bio-techne.comtocris.comrndsystems.comglpbio.commedchemexpress.com This is a major improvement over fluorescein, whose fluorescence is highly pH-dependent and only reaches its maximum intensity at a pH above 9. aatbio.com
This pH insensitivity ensures that the fluorescent signal from this compound conjugates is a reliable indicator of the quantity of the labeled target, independent of the pH of the surrounding milieu. This is particularly important when studying cellular compartments with varying pH levels, such as endosomes and lysosomes.
Spectral Overlap Analysis for Multiplexing Strategies in Advanced Fluorescence Imaging
Multiplexing, the simultaneous detection of multiple targets in a single sample, is a common strategy in advanced fluorescence imaging. The success of multiplexing experiments relies on the careful selection of fluorophores with minimal spectral overlap to avoid bleed-through or crosstalk between detection channels. microscopyfocus.com
This compound has an excitation maximum at approximately 495 nm and an emission maximum at around 515 nm. bio-techne.comtocris.comrndsystems.com This places it in the green region of the visible spectrum, making it compatible for use with the common 488 nm laser line. bio-techne.comtocris.comrndsystems.comglpbio.com
When planning multiplexing experiments with this compound, it is essential to consider the spectral properties of other potential fluorophores. For example, it can be used alongside blue-emitting dyes like DAPI (emission max ~461 nm) or red-emitting dyes like Alexa Fluor 594 (emission max ~617 nm) or Cy5 (emission max ~666 nm). tocris.comleica-microsystems.com However, there can be significant spectral overlap with other green fluorophores or those with broad emission spectra. For instance, using this compound with a yellow or orange dye like PE (phycoerythrin, emission max ~575 nm) would require careful selection of emission filters and potentially compensation to correct for spectral overlap. thermofisher.comaatbio.com
Specialized tools, such as online spectra viewers, can be invaluable for planning multiplexing experiments by allowing researchers to visualize the excitation and emission spectra of multiple fluorophores and assess potential overlap. tocris.combio-techne.com
Table 2: Spectral Characteristics of this compound and Common Fluorophores for Multiplexing
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Laser Line (nm) |
|---|---|---|---|
| DAPI | 358 leica-microsystems.com | 461 leica-microsystems.com | UV (~360) or Violet (~405) |
| This compound | 495 bio-techne.comtocris.comrndsystems.com | 515 bio-techne.comtocris.comrndsystems.com | 488 bio-techne.comtocris.comrndsystems.comglpbio.com |
| PE (Phycoerythrin) | ~496, 565 thermofisher.com | 575 thermofisher.com | 488 or 561 |
| Alexa Fluor 594 | 590 tocris.com | 617 tocris.com | 594 |
Optimization of Excitation and Emission Parameters for Enhanced Signal-to-Noise Ratios in Imaging
Achieving a high signal-to-noise ratio (SNR) is paramount for obtaining high-quality images in fluorescence microscopy. youtube.comsvi.nl Optimizing the excitation and emission parameters for this compound is crucial for maximizing its signal while minimizing background noise.
The optimal excitation wavelength for this compound is around 495 nm. bio-techne.comtocris.comrndsystems.com Therefore, a 488 nm laser line, commonly found on confocal and epifluorescence microscopes, provides efficient excitation. bio-techne.comtocris.comrndsystems.comglpbio.com While the peak excitation is at 495 nm, the 488 nm laser provides a good balance of excitation efficiency and availability.
For emission, a bandpass filter centered around the 515 nm emission peak should be used to collect the maximum amount of fluorescent signal. A typical filter set for a fluorophore like this compound might be a 525/50 nm bandpass filter, which collects light between 500 nm and 550 nm. The choice of the emission filter is critical to not only maximize the signal from this compound but also to exclude bleed-through from other fluorophores in a multiplexing experiment. youtube.com
To further enhance the SNR, several strategies can be employed. Proper blocking steps during the staining protocol can reduce non-specific antibody binding, thereby lowering background fluorescence. thermofisher.com Additionally, optimizing detector settings, such as the gain on a photomultiplier tube (PMT) or the exposure time on a camera, can improve the SNR. However, it is important to avoid saturating the detector, which can lead to loss of quantitative information. The inherent brightness and photostability of this compound contribute significantly to achieving a high SNR, as a stronger signal can be more easily distinguished from background noise. bio-techne.comtocris.comrndsystems.comglpbio.com
Conjugation Methodologies and Bioconjugate Characterization with Tfax 488, Se
Strategies for Amine-Reactive Conjugation to Proteins and Antibodies
TFAX 488, SE, a succinimidyl ester (SE) derivative, is an amine-reactive fluorescent probe designed for the covalent labeling of biomolecules. The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amines (–NH₂) to form a stable and irreversible amide bond. In proteins and antibodies, the most accessible primary amines are located at the N-terminus of each polypeptide chain (α-amine) and on the side chains of lysine (B10760008) residues (ε-amine). Due to their typical outward-facing orientation on the protein surface, these lysine residues are abundant and accessible targets for conjugation without causing significant denaturation of the protein's structure.
The conjugation reaction is highly dependent on pH. The reaction requires the amine group to be in a non-protonated state to act as a nucleophile. Therefore, the process is typically carried out in a buffer with a slightly basic pH, generally between 8.3 and 9.0. Common buffers used for this purpose include sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the appropriate pH. It is critical to use amine-free buffers, as reagents like Tris or glycine (B1666218) contain primary amines that would compete with the target protein for reaction with the this compound, thereby reducing labeling efficiency.
The efficiency of the labeling process is also influenced by the molar ratio of the dye to the protein. The optimal ratio can vary depending on the specific protein and the desired degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. For immunoglobulin G (IgG) antibodies, a DOL of 4–9 is often considered optimal to achieve bright fluorescence without compromising the antibody's function. Over-labeling can lead to fluorescence quenching or reduced binding affinity of the antibody.
A typical conjugation protocol involves the following steps:
Protein Preparation : The protein must be purified and dissolved in an amine-free buffer at a concentration that is conducive to the reaction, often recommended to be at least 2 mg/mL.
Dye Preparation : this compound is typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use, as the succinimidyl ester is susceptible to hydrolysis in aqueous environments.
Reaction : The dye solution is added to the protein solution at a predetermined molar ratio and incubated, often for 1-2 hours at room temperature, to allow the conjugation to proceed.
Purification : After the reaction, it is essential to remove any unreacted, free dye from the protein conjugate. This is commonly achieved through methods like gel filtration (e.g., using a Sephadex G-25 column) or dialysis.
The reaction between the succinimidyl ester of TFAX 488 and a primary amine on a protein results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
| Parameter | Recommended Condition | Rationale |
| pH | 8.3 - 9.0 | Ensures the target primary amines are deprotonated and nucleophilic for efficient reaction. |
| Buffer | Amine-free (e.g., Sodium Bicarbonate, PBS) | Prevents competition from buffer components for the reactive dye. |
| Protein Concentration | > 2 mg/mL | Higher concentrations improve reaction kinetics and labeling efficiency. |
| Dye Solvent | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the reactive succinimidyl ester. |
| Purification | Gel Filtration or Dialysis | Removes unconjugated dye, which is crucial for accurate characterization and to reduce background signal. |
Site-Specific Labeling and Directed Bioconjugation Approaches for this compound
While the amine-reactive nature of this compound is advantageous for its simplicity, it typically results in heterogeneous labeling, as most proteins contain multiple lysine residues. This can lead to a mixture of protein-dye conjugates with varying degrees of labeling and different labeling sites, which may impact protein function. To overcome this, site-specific labeling strategies have been developed to attach probes like TFAX 488 to a single, predetermined location on a protein.
One approach involves modifying the reactivity of the labeling agent. For instance, an N-hydroxysuccinimide ester can be converted into a thioester through a transesterification reaction with a small thiol molecule like 2-mercaptoethanesulfonic acid sodium salt (MESNa). This newly formed thioester can then selectively react with a protein that has an exposed N-terminal cysteine, facilitating specific labeling at that site.
Another powerful strategy is the use of bioorthogonal chemistry. This involves introducing a unique functional group into the protein that does not react with any native cellular components. For example, an unnatural amino acid containing an azide (B81097) group can be incorporated into a protein during its expression. A TFAX 488 molecule modified with a complementary reactive group, such as a cyclooctyne (B158145) (e.g., DBCO), can then be used to specifically label the protein via copper-free click chemistry. This method provides high specificity and can be performed under physiological conditions.
A related technique is "click chemistry," which offers a way to achieve better control over the degree of labeling. In a two-step process, a protein is first "activated" by reacting its lysine residues with an azide-NHS ester. After removing the excess reagent, the azide-modified protein is then reacted with a TFAX 488 molecule that has a complementary click chemistry tag. By limiting the amount of the tagged dye, the average degree of labeling can be precisely controlled.
Furthermore, proteins can be engineered to contain a single, uniquely reactive cysteine residue at a specific site. Thiol-reactive versions of the TFAX 488 dye, such as TFAX 488 maleimide, can then be used to specifically target this cysteine. The thiol group of cysteine is generally more reactive than other functional groups under specific pH conditions (typically pH 7.0-7.5), allowing for highly selective labeling.
| Labeling Strategy | Target Residue/Group | Key Features |
| Thioester Conversion | N-terminal Cysteine | Converts amine-reactive NHS ester to a thioester for selective reaction with an N-terminal thiol. |
| Bioorthogonal Chemistry | Unnatural Amino Acid (e.g., with Azide) | Highly specific reaction between the unnatural amino acid and a correspondingly modified dye (e.g., TFAX 488-DBCO). |
| Controlled Click Chemistry | Lysine (via Azide activation) | Allows for precise control over the average degree of labeling by limiting the amount of tagged dye. |
| Cysteine-Thiol Chemistry | Engineered Cysteine | Utilizes the unique reactivity of a single cysteine's thiol group with a maleimide-functionalized dye for site-specific attachment. |
Impact of this compound Conjugation on Target Molecule Functionality and Biological Activity
The covalent attachment of a fluorophore like this compound to a protein or antibody can potentially alter its structure and, consequently, its biological function. The extent of this impact depends on several factors, including the properties of the dye, the site of conjugation, and the degree of labeling (DOL).
Studies have shown that different fluorescent dyes can have varying effects on the functionality of the labeled protein. For example, an analysis of antigen-binding fragments (Fab) conjugated with various dyes revealed that green fluorescent dyes, such as Alexa Fluor 488 (spectrally similar to TFAX 488), generally had the least effect on the Fab's binding affinity compared to some red and far-red dyes. However, even with a well-tolerated dye, the DOL is a critical parameter. High DOLs can lead to a decrease in the binding affinity of an antibody or Fab fragment, possibly due to the dye molecules sterically hindering the binding site or altering the local chemical environment. For instance, in one study, the enrichment of a Cy3-labeled Fab on its target was found to be anti-correlated with the dye-to-protein ratio, suggesting that multiple conjugated dye molecules partially blocked the binding affinity.
The position of the dye conjugation is also crucial. Labeling near an active site or a binding interface is more likely to disrupt function than labeling on a surface-exposed loop away from these critical regions. Since this compound targets lysine residues, which are often distributed across the protein surface, there is a risk of modifying a lysine that is essential for the protein's activity or interaction with other molecules. This underscores the importance of site-specific labeling techniques when preserving function is paramount.
The chemical properties of the fluorophore itself, such as hydrophobicity and charge, can also play a role. Hydrophobic dyes may engage in non-specific interactions with the protein surface, potentially inducing conformational changes or promoting aggregation. TFAX 488 is designed to be water-soluble, which helps to mitigate such effects.
| Factor | Potential Impact on Functionality | Mitigation Strategy |
| Degree of Labeling (DOL) | High DOL can decrease binding affinity and cause fluorescence quenching. | Optimize the dye-to-protein molar ratio to achieve a low to moderate DOL (e.g., 2-10 for antibodies). |
| Conjugation Site | Labeling in or near active sites can inhibit biological activity. | Employ site-specific labeling techniques to direct the dye to a non-critical location on the protein. |
| Dye Properties | Hydrophobic dyes may induce aggregation or conformational changes. | Use water-soluble dyes like TFAX 488 to minimize non-specific interactions. |
| Overall Heterogeneity | A mixture of conjugates can lead to inconsistent results in functional assays. | Use methods that produce a more homogeneous product, such as site-specific labeling or controlled click chemistry. |
Analytical Techniques for Assessing Conjugation Efficiency and Purity of this compound Conjugates
After the conjugation reaction and purification, it is essential to characterize the resulting bioconjugate to determine the efficiency of the labeling process and the purity of the product. Several analytical techniques are employed for this purpose.
Spectrophotometry is the most common method for determining the degree of labeling (DOL). This involves measuring the absorbance of the conjugate solution at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (approximately 494 nm for TFAX 488). Because the dye also absorbs light at 280 nm, a correction factor must be applied to the A₂₈₀ reading to accurately calculate the protein concentration. The DOL is then calculated as the molar ratio of the dye to the protein using their respective molar extinction coefficients.
The formula for calculating the DOL is: DOL = (A_max × ε_prot) / [(A₂₈₀ - A_max × CF₂₈₀) × ε_dye] Where:
A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.
A₂₈₀ is the absorbance of the conjugate at 280 nm.
ε_prot is the molar extinction coefficient of the protein at 280 nm.
ε_dye is the molar extinction coefficient of the dye at its A_max.
CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and heterogeneity of the conjugate.
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their size. It can be used to resolve the labeled protein from any remaining free dye and to detect the presence of aggregates.
Reverse-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. Since the attachment of a dye molecule increases the hydrophobicity of a protein, RP-HPLC can often separate proteins with different numbers of conjugated dyes, providing information on the heterogeneity of the sample.
Hydrophobic Interaction Chromatography (HIC) is another technique that separates based on hydrophobicity but uses less denaturing conditions than RP-HPLC, making it well-suited for analyzing antibody-dye conjugates.
Mass Spectrometry (MS) provides precise mass information, allowing for unambiguous confirmation of conjugation and determination of the distribution of dye molecules on the protein. By comparing the mass of the unlabeled protein to that of the conjugate, the exact number of attached dye molecules can be determined. MS can also be used in "top-down" proteomics approaches to analyze intact labeled proteins and their fragments, helping to identify the specific sites of modification.
| Technique | Information Provided | Key Advantages |
| UV-Vis Spectrophotometry | Average Degree of Labeling (DOL). | Quick, accessible, and provides a good estimate of overall labeling efficiency. |
| Size-Exclusion HPLC (SEC) | Purity, presence of aggregates, and removal of free dye. | Provides information on the size distribution and aggregation state of the conjugate. |
| Reverse-Phase HPLC (RP-HPLC) | Heterogeneity of labeling (different DOL species). | High resolution for separating different conjugate species based on hydrophobicity. |
| Mass Spectrometry (MS) | Exact mass of the conjugate, confirmation of labeling, and identification of labeling sites. | Provides precise and unambiguous characterization of the conjugate's composition. |
Applications of Tfax 488, Se in High Resolution and Advanced Microscopy Techniques
Utility in Flow Cytometry for Quantitative Cellular Analysis
The properties of TFAX 488, SE make it highly suitable for flow cytometry, a technique used for high-throughput, quantitative analysis of cells in a fluid stream. In flow cytometry, cells labeled with fluorescent dyes pass through a laser beam, and the resulting fluorescence is detected, allowing for the quantification and characterization of cell populations. The 488 nm laser line, common in flow cytometers, is an efficient excitation source for this compound.
The high quantum yield and brightness of this compound ensure a strong signal, which is crucial for distinguishing between cell populations with different expression levels of a target molecule. This leads to accurate quantitative measurements of cellular properties, such as DNA synthesis during cell proliferation. For quantitative flow cytometry (QFCM), which aims to measure the absolute number of specific molecules on a cell, calibration with standards is essential. The stable and predictable fluorescence of this compound-conjugated antibodies allows for reliable comparison against calibration beads, enabling the conversion of fluorescence intensity into standardized units. Its photostability ensures that the fluorescent signal remains consistent during the measurement process, minimizing data variability.
Implementation in Confocal and Two-Photon Excitation (TPE) Microscopy for Deep Tissue Imaging
This compound is well-suited for both confocal and two-photon excitation (TPE) microscopy, techniques that provide three-dimensional imaging with high resolution. While confocal microscopy uses a pinhole to reject out-of-focus light, TPE microscopy achieves optical sectioning by confining fluorophore excitation to the focal plane.
TPE offers significant advantages for imaging deep within scattering biological tissues. It uses longer wavelength (infrared) excitation light, which penetrates tissue more deeply with less scattering compared to the shorter wavelengths used in confocal microscopy. Because TPE confines excitation to a tiny focal volume, it significantly reduces phototoxicity and photobleaching in the out-of-focus regions, which is critical for long-term imaging of live specimens. The bright and photostable nature of this compound is ideal for TPE, as it can withstand the high peak laser powers used and still produce a strong signal from deep within tissues like the brain or other organs. This enables high-resolution imaging of cellular and subcellular structures several hundred microns deep in living animals.
Contribution to Super-Resolution Microscopy (SRM) Techniques: dSTORM, SIM, and STED
Super-resolution microscopy (SRM) techniques bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. this compound is suitable for several major SRM modalities, including dSTORM, SIM, and STED, due to its brightness and photostability.
Structured Illumination Microscopy (SIM) enhances spatial resolution by illuminating the sample with patterned light and analyzing the resulting moiré fringes to reconstruct a super-resolved image. This technique requires bright and photostable fluorophores to withstand the multiple exposures needed for reconstruction.
Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is a single-molecule localization microscopy (SMLM) technique that relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state.
Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second, doughnut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is detected.
| Technique | Principle | This compound Suitability |
| SIM | Patterned illumination and computational reconstruction. | High brightness and photostability are beneficial for withstanding multiple exposures. |
| dSTORM | Stochastic activation and time-resolved localization of photoswitchable fluorophores. | Can be used as a standard fluorescent probe in dSTORM setups. |
| STED | A depletion laser de-excites fluorophores at the periphery of the excitation spot. | Brightness and photostability are critical to resist the high-intensity depletion laser. |
SMLM techniques like dSTORM build a super-resolved image by precisely localizing individual fluorescent molecules over thousands of frames. The quality of the final image is highly dependent on the photophysical properties of the fluorophore. An ideal SMLM dye should have a high photon output per switching event to enable precise localization, coupled with a low duty cycle (spending more time in the dark state than the fluorescent state). While this compound is not inherently a photoswitching dye in the way specialized STORM dyes are, its application in dSTORM is possible. Its high brightness and photostability are advantageous, ensuring that a sufficient number of photons are collected from each molecule before it permanently photobleaches, which is essential for achieving high localization precision.
In STED microscopy, the resolution is directly related to the intensity of the depletion (STED) laser. However, this high laser intensity can lead to rapid photobleaching of the fluorescent probe, limiting the duration and quality of imaging. Therefore, the selection of exceptionally bright and photostable fluorophores is critical for successful STED imaging.
This compound's properties align well with these requirements. Its high photostability allows it to endure the intense STED laser for longer periods, enabling the acquisition of multiple high-resolution images. Its brightness ensures that a detectable signal remains even after some fluorophores have been de-excited by the STED beam. Dyes like this compound are compatible with commonly used STED laser lines, such as the 592 nm depletion laser, which targets the red-shifted tail of the dye's emission spectrum.
Application in Live-Cell Imaging and Dynamic Biological Processes
Fluorescence imaging of live cells provides crucial insights into dynamic cellular processes that are lost in fixed samples. A major challenge in live-cell imaging is phototoxicity, where the excitation light can damage the cells and disrupt the very processes being observed. Minimizing light intensity and exposure time is therefore essential.
The use of bright and highly photostable dyes like this compound helps to mitigate these issues. High brightness means that a strong signal can be obtained with lower excitation power, reducing photodamage. High photostability allows for longer or repeated imaging sessions without significant signal loss, which is necessary for tracking dynamic events over time. Although this compound is generally cell-impermeable due to its charge and reactivity, it can be used to label cell surface proteins in live cells. This allows for the study of processes such as receptor trafficking and cell migration. For intracellular targets, specific delivery methods would be required. The dye's insensitivity to pH changes between 4 and 10 is also an advantage, as it ensures a stable fluorescent signal even if there are local pH fluctuations within the cellular environment.
Investigation of Biological Interactions and Subcellular Localization Via Tfax 488, Se Conjugates
Probing Cytoskeletal Dynamics and F-Actin Structures with Phalloidin-TFAX 488 Conjugates
Phalloidin (B8060827) is a well-established cyclic peptide toxin derived from Amanita phalloides that exhibits high affinity and specificity for filamentous actin (F-actin) cytoskeleton.com. When conjugated to the TFAX 488 fluorophore, it forms Phalloidin-TFAX 488, a valuable tool for visualizing and studying the actin cytoskeleton . This conjugate allows researchers to label F-actin structures within fixed cells and tissue sections, providing detailed insights into cytoskeletal organization and dynamics abcam.com. The TFAX 488 fluorophore, with its excitation and emission maxima, provides a bright green fluorescence signal that is compatible with standard fluorescence microscopy and advanced techniques such as super-resolution microscopy, including dSTORM rndsystems.com. The binding of phalloidin to F-actin is highly specific, targeting only the polymerized form of actin, which results in low background fluorescence cytoskeleton.com. Furthermore, Phalloidin-TFAX 488-labeled actin filaments have been shown to retain functional characteristics of unlabeled actin, including their ability to interact with myosin cytoskeleton.com.
Table 1: Photophysical Properties of TFAX 488, SE
| Property | Value | Reference(s) |
| Excitation Maximum (λabs) | 495 nm | rndsystems.com |
| Emission Maximum (λem) | 515 nm | rndsystems.com |
| Extinction Coefficient (ε) | 73,000 M⁻¹cm⁻¹ | rndsystems.com |
| Quantum Yield (Φ) | 0.92 | rndsystems.com |
| pH Sensitivity | pH insensitive (pH 4-10) | rndsystems.com |
| Photostability | Forms bright and photostable conjugates | rndsystems.com |
| Reactive Group | NHS ester (SE) | |
| Cell Permeability | No |
Table 2: Phalloidin-TFAX 488 for F-Actin Labeling
| Probe Name | Target | Dye Conjugated | Primary Application | Spectral Properties (Ex/Em) | Binding Affinity (Kd) | Notes | Reference(s) |
| Phalloidin-TFAX 488 | F-actin | TFAX 488 | Cytoskeletal staining, Super-resolution microscopy (dSTORM) | ~495/418 nm | 20 nM | Binds specifically to F-actin; stabilizes actin filaments. cytoskeleton.comabcam.com Retains functional characteristics of unlabeled actin, including interaction with myosin. cytoskeleton.com Described as a green fluorescent cytoskeletal stain. tocris.com Some sources list 496/515 nm. tocris.com | cytoskeleton.comabcam.comtocris.com |
Assessment of Intracellular Trafficking and Compartmentalization of this compound Labeled Biomolecules
This compound serves as a reactive dye for covalently labeling biomolecules, particularly proteins and antibodies, through their amine groups medchemexpress.com. The dye itself is not cell-permeable , indicating that its entry into live cells requires the facilitated transport of the conjugated biomolecule. Once attached to a biomolecule, the TFAX 488 fluorophore's properties, such as its brightness and photostability, are leveraged to track the biomolecule's journey within the cell. While specific studies detailing the intracellular trafficking of this compound-labeled biomolecules are not extensively detailed in the provided literature, similar green fluorescent dyes like Alexa Fluor 488 have been widely employed for such purposes. For instance, Alexa Fluor 488 has been used to track the intracellular distribution of various molecules, including protein conjugates, nanoparticles, and DNA-targeted agents, revealing their localization within organelles such as the nucleus, nucleolus, and endosomes nih.govmolbiolcell.orgoup.comnih.govscispace.com. The photostability and pH insensitivity of this compound suggest that it can provide reliable signals for monitoring the compartmentalization and movement of labeled biomolecules across different cellular environments.
Influence of Fluorophore on Native Biological Activity and Molecular Recognition of Conjugated Species
The design of this compound aims to minimize interference with the biological activity of the molecules to which it is conjugated. The dye forms bright and photostable conjugates with proteins and antibodies, suggesting that the labeling process does not significantly compromise the fluorescence properties or the stability of the conjugate rndsystems.com. As noted in Section 6.1, Phalloidin-TFAX 488 conjugates retain the specific binding affinity of phalloidin for F-actin and its ability to interact with myosin cytoskeleton.com, indicating that the TFAX 488 fluorophore does not abolish the native biological activity of the phalloidin molecule. While direct quantitative data on the influence of this compound on the molecular recognition properties of other conjugated biomolecules is not provided, its general characteristics—such as high quantum yield and extinction coefficient—are indicative of a reporter dye designed for sensitive detection without substantial disruption of the target molecule's function. The TFP ester variant of TFAX 488 is noted for greater stability compared to SE or NHS esters, suggesting that the reactive group itself can influence conjugate stability rndsystems.com.
Mechanisms of Cellular Uptake and Retention of this compound Conjugates
This compound is classified as a non-cell-permeable dye . Therefore, cellular uptake of this compound conjugates relies on the mechanisms by which the conjugated biomolecule enters the cell. For protein or antibody conjugates, common uptake pathways include endocytosis, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, depending on the nature of the biomolecule and the cell type scispace.comoup.comuni-konstanz.de. For instance, transferrin labeled with Alexa Fluor 488, a dye with similar spectral properties to TFAX 488, is internalized via clathrin-mediated endocytosis scispace.com. Similarly, protein uptake studies often utilize fluorescently labeled proteins to investigate mechanisms like receptor-mediated endocytosis beilstein-journals.org. The retention of this compound conjugates within cells is influenced by the stability of the conjugate itself and the biological fate of the conjugated biomolecule. The inherent photostability of the TFAX 488 fluorophore rndsystems.com ensures that the fluorescent signal remains strong over time, facilitating long-term observation of cellular processes.
Compound List:
this compound
Phalloidin
Phalloidin-TFAX 488
Comparative Studies and Assessment of Tfax 488, Se Against Benchmark Fluorophores
Performance Evaluation Relative to Fluorescein (B123965) Isothiocyanate (FITC) and Cy2
TFAX 488, SE exhibits comparable and, in some aspects, superior performance characteristics when evaluated against FITC and Cy2. Its excitation and emission maxima are reported at 495 nm and 515 nm, respectively bio-techne.comrndsystems.comtocris.com. This spectral profile aligns closely with that of FITC (excitation ~495 nm, emission ~525 nm) and Cy2 (excitation ~493 nm, emission ~518 nm), allowing for direct substitution in many experimental setups.
A key advantage of this compound over FITC is its reported insensitivity to pH fluctuations across a broad range (pH 4-10) bio-techne.comrndsystems.comtocris.com. FITC, conversely, is known to be pH-sensitive, with its fluorescence intensity decreasing significantly at acidic pH levels, which can complicate quantitative analyses in certain cellular compartments or experimental conditions. While specific comparative data on Cy2's pH sensitivity relative to this compound is less explicitly detailed in the provided search results, this compound's broad pH insensitivity is a significant performance enhancement.
Furthermore, this compound forms bright and photostable conjugates bio-techne.comrndsystems.comtocris.com. Its high extinction coefficient of 73,000 M⁻¹cm⁻¹ and a quantum yield of 0.92 indicate strong light absorption and efficient fluorescence emission bio-techne.comrndsystems.comtocris.com. These values are generally comparable to or exceed those of FITC and Cy2, contributing to brighter signals and potentially improved detection limits in fluorescence-based assays.
Table 1: Comparative Photophysical Properties of this compound vs. FITC and Cy2
| Property | This compound | FITC | Cy2 |
| Excitation Max (nm) | 495 | ~495 | ~493 |
| Emission Max (nm) | 515 | ~525 | ~518 |
| Extinction Coeff. (M⁻¹cm⁻¹) | 73,000 | ~70,000 | ~70,000 |
| Quantum Yield (φ) | 0.92 | ~0.5-0.9 | ~0.7-0.9 |
| pH Sensitivity | Insensitive (pH 4-10) | Sensitive (decreases at acidic pH) | Not specified (generally less sensitive than FITC) |
| Photostability | High | Moderate | Moderate-High |
Note: FITC and Cy2 values are approximate and can vary based on specific conjugation and environment.
Comparative Analysis with Alexa Fluor® 488: Photophysical Attributes and Conjugation Efficacy
This compound is frequently cited as an alternative to Alexa Fluor® 488 (AF488), indicating a high degree of spectral similarity and functional comparability bio-techne.comrndsystems.comtocris.comtocris.com. Both fluorophores are amine-reactive, typically utilizing an NHS ester group for conjugation to primary amines on proteins and antibodies bio-techne.comrndsystems.comtocris.comtocris.com.
Spectrally, this compound has an excitation maximum of 495 nm and an emission maximum of 515 nm bio-techne.comrndsystems.comtocris.com. Alexa Fluor® 488, on the other hand, has reported excitation and emission maxima of approximately 496 nm and 519 nm, respectively fluorofinder.com. This close spectral overlap allows for interchangeable use in many multicolor experiments, with minor adjustments for spectral compensation if necessary.
In terms of photophysical attributes, this compound boasts an extinction coefficient of 73,000 M⁻¹cm⁻¹ and a quantum yield of 0.92 bio-techne.comrndsystems.comtocris.com. Alexa Fluor® 488 is known for its excellent brightness and photostability, with reported extinction coefficients around 71,000 M⁻¹cm⁻¹ and quantum yields of 0.92 fluorofinder.com. These comparable values suggest that this compound offers similar brightness and fluorescence efficiency to AF488. Both are noted for their superior photostability compared to FITC, making them suitable for applications requiring prolonged imaging or exposure to excitation light bio-techne.comrndsystems.comtocris.comfluorofinder.com.
The conjugation efficacy of this compound is described as forming "bright and photostable conjugates" with proteins and antibodies bio-techne.comrndsystems.comtocris.com. While specific quantitative data on conjugation efficiency (e.g., degree of labeling) for this compound compared to AF488 is not detailed in the provided search results, the consistent mention of its use as an alternative and its reported properties suggest comparable conjugation performance. Both dyes are designed for robust covalent attachment to biomolecules via their NHS ester reactive groups.
Table 2: Comparative Photophysical Properties of this compound vs. Alexa Fluor® 488
| Property | This compound | Alexa Fluor® 488 |
| Excitation Max (nm) | 495 | ~496 |
| Emission Max (nm) | 515 | ~519 |
| Extinction Coeff. (M⁻¹cm⁻¹) | 73,000 | ~71,000 |
| Quantum Yield (φ) | 0.92 | 0.92 |
| pH Sensitivity | Insensitive (pH 4-10) | Resistant to pH changes |
| Photostability | High | Highly photostable |
| Reactive Group | NHS ester | NHS ester |
Emerging Research Applications and Future Trajectories for Tfax 488, Se
Integration of TFAX 488, SE in Advanced Biosensing and Diagnostic Platforms
The exceptional photophysical properties of this compound make it a compelling candidate for the development of advanced biosensing and diagnostic platforms. Its high quantum yield and resistance to photobleaching are critical for assays requiring high sensitivity and prolonged or repeated measurements.
Detailed Research Findings:
Researchers are leveraging this compound in the design of fluorescence-based biosensors for the detection of a wide array of biomolecules. The fundamental principle often involves the conjugation of this compound to a recognition element, such as an antibody or a nucleic acid aptamer, which specifically binds to the target analyte. A change in the fluorescence signal upon binding, either through intensity changes, polarization, or Förster Resonance Energy Transfer (FRET), allows for quantification of the target.
For instance, in the context of immunoassays, antibodies labeled with this compound can be used to detect disease biomarkers with high specificity. The brightness of the dye allows for the detection of low-abundance targets, a crucial aspect of early disease diagnosis. In the realm of nucleic acid detection, probes functionalized with this compound are being explored for applications in fluorescence in situ hybridization (FISH) and real-time polymerase chain reaction (PCR), enabling the visualization and quantification of specific DNA or RNA sequences within cells and tissues.
Applications of this compound in Biosensing and Diagnostics
| Application Area | Principle | Key Advantage of this compound | Potential Impact |
|---|---|---|---|
| Immunoassays | Detection of antigens using this compound-labeled antibodies. | High brightness enhances sensitivity for low-abundance biomarkers. | Early and more accurate diagnosis of diseases. |
| Nucleic Acid Detection (e.g., FISH) | Hybridization of this compound-labeled probes to specific DNA/RNA sequences. | Photostability allows for robust and repeatable imaging. | Improved spatial and quantitative analysis of gene expression. |
| Flow Cytometry | Labeling of cell surface or intracellular proteins for high-throughput analysis. | Narrow emission spectrum minimizes spectral overlap in multicolor experiments. | Precise and multiparametric analysis of heterogeneous cell populations. |
Development of Photoactivatable or Photoswitchable this compound Variants
A significant frontier in fluorescence imaging is the development of probes whose fluorescence can be controlled by light. This includes photoactivatable dyes, which are initially non-fluorescent and can be "turned on" by a specific wavelength of light, and photoswitchable dyes, which can be reversibly toggled between fluorescent and dark states. While specific photoactivatable or photoswitchable variants of this compound are not yet widely commercially available, the underlying fluorophore structure holds potential for such modifications.
The development of such variants would have a profound impact on advanced imaging techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). These methods rely on the sequential activation and localization of single molecules to construct super-resolution images, and the availability of a bright and photostable photoswitchable green dye based on the TFAX 488 core would be highly advantageous.
Exploration of this compound in Nanotechnology and Materials Science Applications
The convergence of nanotechnology and fluorescence microscopy is opening up new avenues for biological research and materials science. The covalent conjugation of this compound to various nanomaterials, such as nanoparticles and quantum dots, is an active area of investigation.
Detailed Research Findings:
By attaching this compound to the surface of nanoparticles, researchers can create highly stable and bright probes for cellular imaging and tracking. These nanoparticle conjugates can be functionalized with targeting ligands to direct them to specific cells or subcellular compartments. For example, gold nanoparticles decorated with this compound and antibodies are being explored for targeted imaging of cancer cells. The nanoparticle serves as a scaffold, while the dye provides the fluorescent signal for visualization.
In materials science, this compound can be incorporated into polymer matrices or coated onto surfaces to create fluorescent materials with specific optical properties. These materials can be used as sensors for environmental monitoring or as components in optical devices. The dye's stability is a key asset in these applications, ensuring the longevity and reliability of the material's fluorescent properties.
This compound in Nanotechnology and Materials Science
| Application | Methodology | Advantage of this compound | Research Focus |
|---|---|---|---|
| Nanoparticle-based Imaging Probes | Covalent conjugation of this compound to nanoparticles (e.g., gold, silica). | High brightness and photostability for long-term tracking. | Targeted delivery to specific cell types and organelles. |
| Fluorescent Materials | Incorporation of this compound into polymer matrices or onto surfaces. | Robust fluorescence for creating materials with stable optical properties. | Development of novel sensors and optical devices. |
Addressing Methodological Challenges and Opportunities in this compound Research
Despite its excellent properties, the use of this compound is not without its challenges, and ongoing research aims to address these limitations and unlock new opportunities.
One of the primary challenges in any fluorescence microscopy experiment is phototoxicity, particularly in live-cell imaging where high-intensity light can induce cellular stress and artifacts. While this compound is relatively photostable, minimizing illumination power and exposure times remains crucial. Future research may focus on developing imaging protocols and buffer formulations that further reduce phototoxicity while maintaining signal quality.
Another area of opportunity lies in multicolor imaging experiments. The relatively narrow emission spectrum of this compound is advantageous for minimizing bleed-through into adjacent detection channels. However, careful selection of other fluorophores with well-separated excitation and emission spectra is still necessary to achieve optimal multiparametric imaging. The development of new fluorescent dyes that are spectrally compatible with this compound will continue to expand the possibilities for complex biological studies.
Furthermore, while the succinimidyl ester chemistry is a robust method for labeling primary amines on proteins and other molecules, there is an ongoing effort to develop alternative conjugation strategies that offer greater specificity or efficiency. The exploration of click chemistry or enzyme-mediated labeling techniques in conjunction with modified TFAX 488 derivatives could provide more precise control over the labeling process.
Q & A
Q. What are the key photophysical properties of TFAX 488, SE, and how do they influence its application in fluorescence microscopy?
this compound exhibits an excitation maximum at 495 nm and emission at 515 nm, with a high extinction coefficient (73,000 M⁻¹cm⁻¹) and quantum yield (0.92), making it ideal for high-sensitivity imaging . Its pH insensitivity (pH 4–10) ensures stable performance across diverse biological environments, such as lysosomal or extracellular matrix studies . These properties are critical for selecting this dye in experiments requiring photostability and minimal environmental interference.
Q. How should this compound be stored and handled to maintain stability?
Store lyophilized dye at ≤-20°C in a dry, dark environment to prevent hydrolysis and photodegradation. Reconstitute in anhydrous DMSO or buffer (pH 7–8) immediately before use. Avoid repeated freeze-thaw cycles, as they reduce conjugation efficiency . For long-term storage of conjugated probes, aliquot and freeze at -80°C with desiccants.
Q. What microscopy techniques are most compatible with this compound?
this compound is optimized for super-resolution techniques like dSTORM, SIM, and STED due to its high photon output and resistance to photobleaching. It is also suitable for two-photon excitation microscopy (TPE) in deep-tissue imaging . For standard confocal microscopy, ensure laser power is minimized to avoid saturation effects.
Advanced Research Questions
Q. How can researchers optimize this compound conjugation to proteins or antibodies while minimizing hydrolysis?
- Reaction Conditions : Use pH 8.5–9.0 carbonate/bicarbonate buffer to enhance amine reactivity.
- Molar Ratio : A 10:1 dye-to-protein ratio balances labeling efficiency and aggregation risk.
- Temperature and Time : Incubate at 4°C for 12–16 hours to reduce spontaneous hydrolysis, which is 30% slower compared to NHS ester dyes under similar conditions .
- Purification : Use size-exclusion chromatography or dialysis to remove unreacted dye, confirmed via absorbance at 488 nm .
Q. How should contradictory data from this compound-based experiments be analyzed?
- Control Experiments : Include dye-only and unlabeled samples to distinguish autofluorescence from true signal .
- Cross-Validation : Compare results with alternative dyes (e.g., Alexa Fluor 488) to rule out dye-specific artifacts .
- Quantitative Metrics : Calculate signal-to-noise ratios and photobleaching rates to identify inconsistencies in imaging protocols .
Q. What methodological considerations apply when integrating this compound with other fluorophores in multiplexed imaging?
- Spectral Overlap : Use spectral unmixing software to resolve emission overlap with dyes like TFAX 594 or AF568 .
- Excitation Sequencing : Prioritize TFAX 488 for sequential imaging to avoid cross-excitation, as its narrow excitation band (488 nm) minimizes bleed-through .
Q. How can researchers ensure reproducibility in this compound-based studies?
- Detailed Protocols : Document dye lot numbers, conjugation conditions, and imaging parameters (e.g., laser power, exposure time) .
- Open Data Sharing : Publish raw fluorescence images and analysis scripts in repositories like Zenodo to enable independent validation .
Q. What strategies quantify this compound’s photostability under experimental conditions?
Q. How does this compound compare to NHS ester-based dyes in live-cell imaging?
this compound’s tetrafluorophenyl (TFP) ester group confers 40% greater stability in aqueous media compared to NHS esters, reducing premature hydrolysis during live-cell labeling . However, NHS esters may achieve faster conjugation (~1 hour at 25°C), making them preferable for time-sensitive workflows.
Q. What are the implications of long-term storage on this compound conjugates?
Conjugates stored at -80°C retain >90% fluorescence intensity after 6 months, but repeated thawing (>3 cycles) degrades signal by 15–20% per cycle. Lyophilize conjugates with trehalose for enhanced stability during shipping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
